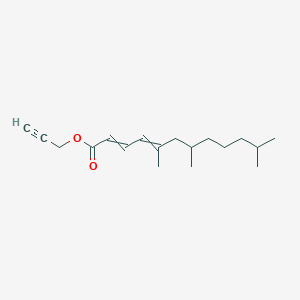
prop-2-ynyl 5,7,11-trimethyldodeca-2,4-dienoate
Properties
CAS No. |
61345-65-1 |
|---|---|
Molecular Formula |
C18H28O2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
prop-2-ynyl 5,7,11-trimethyldodeca-2,4-dienoate |
InChI |
InChI=1S/C18H28O2/c1-6-13-20-18(19)12-8-11-17(5)14-16(4)10-7-9-15(2)3/h1,8,11-12,15-16H,7,9-10,13-14H2,2-5H3 |
InChI Key |
GGJZQRRTYOHGGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CC(=CC=CC(=O)OCC#C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Prop-2-ynyl 5,7,11-trimethyldodeca-2,4-dienoate is synthesized through a series of chemical reactions involving the esterification of 2-propyn-1-ol with 3,7,11-trimethyl-2,4-dodecadienoic acid . The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. The raw materials are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation and crystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Prop-2-ynyl 5,7,11-trimethyldodeca-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are commonly used in substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Prop-2-ynyl 5,7,11-trimethyldodeca-2,4-dienoate has several scientific research applications:
Chemistry: Used as a model compound in studying esterification and substitution reactions.
Biology: Investigated for its effects on insect growth and development.
Industry: Used in the formulation of insecticides for agricultural and horticultural purposes.
Mechanism of Action
Prop-2-ynyl 5,7,11-trimethyldodeca-2,4-dienoate exerts its effects by mimicking juvenile hormones in insects. It binds to juvenile hormone receptors, disrupting the normal hormonal balance and preventing the insect from progressing through its life stages. This leads to abnormal development and eventually death .
Comparison with Similar Compounds
Similar Compounds
Methoprene: Another juvenile hormone mimic used as an insecticide.
Hydroprene: Similar in structure and function, used for controlling insect populations.
Uniqueness
Prop-2-ynyl 5,7,11-trimethyldodeca-2,4-dienoate is unique due to its specific ester structure, which provides a distinct mode of action and effectiveness against a wide range of insect species .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


